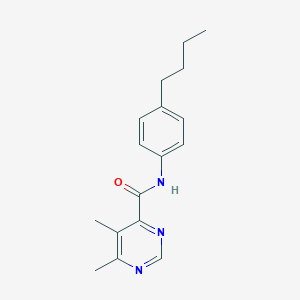
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BAY 73-6691, is a selective inhibitor of phosphodiesterase type 9 (PDE9). PDE9 is an enzyme that plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the brain, which is important for cognitive function. BAY 73-6691 has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 selectively inhibits PDE9, which is an enzyme that breaks down cGMP in the brain. By inhibiting PDE9, this compound 73-6691 increases cGMP levels in the brain, which is thought to improve cognitive function.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to increase cGMP levels in the brain, which is thought to improve cognitive function. In addition, this compound 73-6691 has been shown to have minimal effects on other PDE enzymes, which may reduce the potential for side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 in lab experiments include its selectivity for PDE9 and its ability to increase cGMP levels in the brain. However, the limitations of using this compound 73-6691 in lab experiments include its relatively short half-life and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691. One potential direction is to further explore its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another potential direction is to investigate its effects on other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 involves several steps, including the reaction of 4-butylphenylboronic acid with 2,3,5,6-tetramethylpyridine-4-carbaldehyde to form an intermediate. This intermediate is then reacted with 2-chloro-5-nitropyrimidine to form the final product, this compound 73-6691.
Wissenschaftliche Forschungsanwendungen
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, this compound 73-6691 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound 73-6691 has been shown to increase cGMP levels in the brain, which is thought to be a key mechanism underlying its cognitive-enhancing effects.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-4-5-6-14-7-9-15(10-8-14)20-17(21)16-12(2)13(3)18-11-19-16/h7-11H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGURAHWCOHWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)
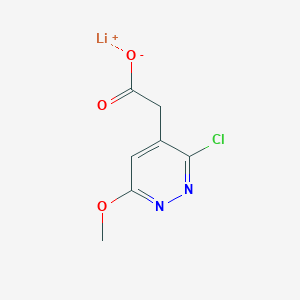
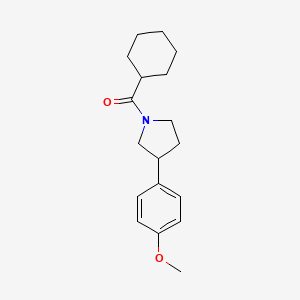

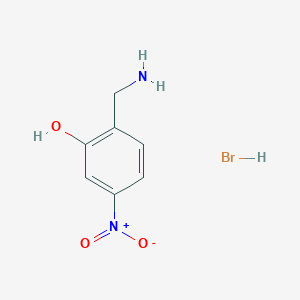
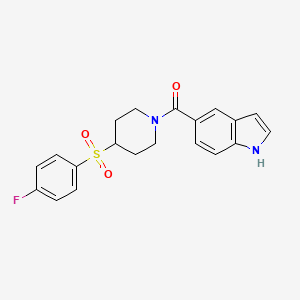
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)
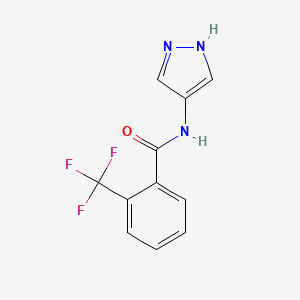

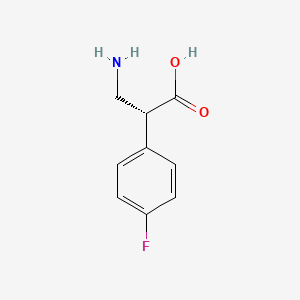

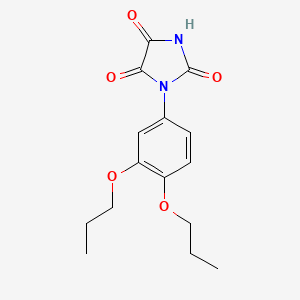
![3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2779468.png)
![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)